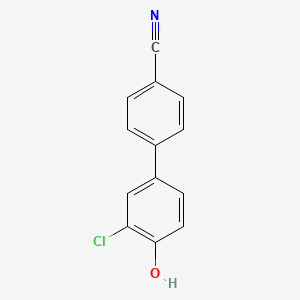
2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as F4TMP, is a synthetic compound that has been studied for its potential applications in various scientific research areas. It has been found to have several interesting properties, including its ability to act as a ligand for metal ions, a catalyst for organic reactions, and a fluorescent dye for imaging. F4TMP has been studied for its potential in a variety of applications, from drug design to monitoring of biological processes. In
科学研究应用
2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been studied for its potential applications in various scientific research areas. It has been found to have several interesting properties, including its ability to act as a ligand for metal ions, a catalyst for organic reactions, and a fluorescent dye for imaging. 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been studied for its potential in a variety of applications, from drug design to monitoring of biological processes.
For example, 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. It has also been studied for its potential use as a catalyst for organic reactions, such as the oxidation of alcohols. Additionally, 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been used as a fluorescent dye for imaging of biological processes, such as cell signaling and protein-protein interactions.
作用机制
The mechanism of action of 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is not yet fully understood, but it is believed to involve the binding of the compound to metal ions, which then triggers a series of chemical reactions. 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is known to bind to a variety of metal ions, including copper, zinc, and magnesium. Once bound, the metal ions can catalyze a variety of chemical reactions, such as the oxidation of alcohols. Additionally, 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is believed to interact with proteins, which can lead to changes in the activity of the proteins and the regulation of various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol are not yet fully understood. However, it has been found to have several interesting properties, including its ability to act as a ligand for metal ions, a catalyst for organic reactions, and a fluorescent dye for imaging. 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been studied for its potential in a variety of applications, from drug design to monitoring of biological processes.
实验室实验的优点和局限性
2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it has been found to be a good fluorescent dye for imaging of biological processes, such as cell signaling and protein-protein interactions.
However, there are some limitations to the use of 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol in lab experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain types of experiments. Additionally, it has a relatively low fluorescence intensity, which can make it difficult to detect in some experiments.
未来方向
The potential applications of 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol are still being explored, and there are several possible future directions for research. For example, 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used as a fluorescent probe for the detection of metal ions in aqueous solutions, or as a catalyst for organic reactions. Additionally, 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used to monitor biological processes, such as cell signaling and protein-protein interactions. Furthermore, 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used to design and develop new drugs, or to study the effects of drugs on biological processes. Finally, 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used to study the structure and function of proteins, or to develop new methods for drug delivery.
合成方法
2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is synthesized through a multistep reaction process. The first step involves the reaction of 4-fluorophenol with trimethyl-1,3,2-dioxaborinan-2-yl chloride in the presence of a base, such as pyridine, to form a boronate ester. This boronate ester is then reacted with 4-fluorophenol in the presence of a base to form 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol. The reaction is carried out in a solvent such as dichloromethane or toluene at temperatures ranging from room temperature to about 100 °C. The reaction time is typically between 1 and 6 hours, depending on the desired product purity.
属性
IUPAC Name |
2-fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-8-7-12(2,3)17-13(16-8)9-4-5-11(15)10(14)6-9/h4-6,8,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVVFXQYKHXALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)

![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)






![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)